4-(2,4-Dichlorophenylmethoxy)phenylboronic acid
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Description
4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H11BCl2O3 and its molecular weight is 296.938. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their derivatives, including this compound, are commonly used inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s role in SM cross-coupling reactions suggests it affects the biochemical pathways involved in carbon–carbon bond formation . The exact downstream effects would depend on the specific reaction context and the other compounds involved.
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially limiting its bioavailability.
Result of Action
Its use in sm cross-coupling reactions contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields, including medicinal chemistry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid. For instance, the pH level can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can impact the compound’s role in SM cross-coupling reactions .
Properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-4-1-9(13(16)7-11)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZXYAVYBZVAJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655850 |
Source
|
Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-75-5 |
Source
|
Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.